Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate
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Description
Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O4 and its molecular weight is 386.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been studied for its potential in creating novel chemical structures and intermediates. For instance, Mizuno et al. (2006) explored the synthesis of related compounds, focusing on the use of methanesulfonyl as a protective group in the Friedel–Crafts reaction to achieve high yield. This study highlights the chemical versatility and potential applications of similar compounds in synthetic chemistry (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
- Ashton and Doss (1993) conducted research on the regioselective synthesis of related compounds, demonstrating the compound's utility in producing distinct chemical structures through selective reactions (Ashton & Doss, 1993).
Applications in Material Science and Drug Development
- Studies like those conducted by Devendar et al. (2013) and Li, Tian, & Wang (2013) showcase the compound's role in the development of new materials and potential drug candidates. These studies emphasize the compound's significance in creating densely functionalized heterocyclic molecules and its implications in various fields, including pharmaceuticals (Devendar, Wu, Chen, Chen, Chang, Ku, Tsai, & Ku, 2013); (Li, Tian, & Wang, 2013).
Crystal Structure and Molecular Analysis
- Research into the crystal and molecular structure of related compounds, as undertaken by Kaur et al. (2012), provides insights into the physical and chemical properties of these substances, which are crucial for their application in various scientific fields (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-15(22)10-13)11-18(25)24(23-19)16-8-6-14(21)7-9-16/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNZMUYKBFNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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